3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol
Overview
Description
3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a methanol group, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the trifluoromethylation of 4-iodopyridine, followed by methoxylation and reduction to introduce the methanol group . The reaction conditions often require the use of strong bases and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce 3-Methoxy-2-(trifluoromethyl)piperidine-4-methanol.
Scientific Research Applications
3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methoxy and methanol groups, leading to different reactivity and applications.
4-(Trifluoromethyl)pyridine: Another related compound, used in various chemical syntheses but with different functional properties due to the absence of the methoxy group.
Uniqueness
3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the methoxy and methanol groups, along with the trifluoromethyl group, allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-5(4-13)2-3-12-7(6)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWANITLQHBCEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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